molecular formula C15H21ClN2O3 B15080463 4-chloro-3-nitro-N-octylbenzamide

4-chloro-3-nitro-N-octylbenzamide

Cat. No.: B15080463
M. Wt: 312.79 g/mol
InChI Key: SOVKIJTXCOKCBV-UHFFFAOYSA-N
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Description

4-Chloro-3-nitro-N-octylbenzamide is a chemical compound with the molecular formula C15H21ClN2O3 and a molecular weight of 312.799 g/mol . It is characterized by the presence of a chloro group, a nitro group, and an octyl chain attached to a benzamide core. This compound is often used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-chloro-3-nitro-N-octylbenzamide typically involves the nitration of 4-chlorobenzamide followed by the introduction of an octyl group. The general synthetic route can be summarized as follows:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-Chloro-3-nitro-N-octylbenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium methoxide, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Chloro-3-nitro-N-octylbenzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs, often involves this compound.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-3-nitro-N-octylbenzamide depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro and chloro groups can participate in various interactions, including hydrogen bonding and hydrophobic interactions, which contribute to the compound’s overall effect .

Comparison with Similar Compounds

4-Chloro-3-nitro-N-octylbenzamide can be compared with other similar compounds, such as:

  • 4-Chloro-3-nitro-N-methylbenzamide
  • 4-Chloro-3-nitro-N-ethylbenzamide
  • 4-Methyl-3-nitro-N-octylbenzamide
  • 3-Nitro-N-octylbenzamide

These compounds share similar structural features but differ in the substituents attached to the benzamide core. The presence of different alkyl chains or substituents can significantly influence their chemical properties and applications .

Properties

Molecular Formula

C15H21ClN2O3

Molecular Weight

312.79 g/mol

IUPAC Name

4-chloro-3-nitro-N-octylbenzamide

InChI

InChI=1S/C15H21ClN2O3/c1-2-3-4-5-6-7-10-17-15(19)12-8-9-13(16)14(11-12)18(20)21/h8-9,11H,2-7,10H2,1H3,(H,17,19)

InChI Key

SOVKIJTXCOKCBV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCNC(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

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